molecular formula C78H96O3P+ B14019278 10,16-bis[bis(3,5-ditert-butylphenyl)methyl]-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

10,16-bis[bis(3,5-ditert-butylphenyl)methyl]-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

Katalognummer: B14019278
Molekulargewicht: 1112.6 g/mol
InChI-Schlüssel: PGZZNTGYYRIFCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a highly complex pentacyclic organophosphorus molecule characterized by its bulky bis(3,5-ditert-butylphenyl)methyl substituents at positions 10 and 14. The central phosphorus atom is oxidized (13-oxide) and integrated into a 12,14-dioxa-13-phosphonia framework, forming a rigid, sterically hindered structure. The pentacyclic core consists of fused cycloalkane and heterocyclic rings, contributing to its unique electronic and steric properties.

Eigenschaften

Molekularformel

C78H96O3P+

Molekulargewicht

1112.6 g/mol

IUPAC-Name

10,16-bis[bis(3,5-ditert-butylphenyl)methyl]-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

InChI

InChI=1S/C78H96O3P/c1-71(2,3)53-33-49(34-54(43-53)72(4,5)6)65(50-35-55(73(7,8)9)44-56(36-50)74(10,11)12)63-41-47-29-25-27-31-61(47)67-68-62-32-28-26-30-48(62)42-64(70(68)81-82(79)80-69(63)67)66(51-37-57(75(13,14)15)45-58(38-51)76(16,17)18)52-39-59(77(19,20)21)46-60(40-52)78(22,23)24/h25-46,65-66H,1-24H3/q+1

InChI-Schlüssel

PGZZNTGYYRIFCZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=CC(=C1)C(C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C3=CC4=CC=CC=C4C5=C3O[P+](=O)OC6=C5C7=CC=CC=C7C=C6C(C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C)C(C)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of the Pentacyclic Core

The pentacyclic framework is synthesized through intramolecular cyclization reactions involving precursors with appropriate functional groups positioned to form the dioxa and phosphoniapentacyclic skeleton. Key steps include:

  • Use of phosphine-containing precursors that can undergo cyclization to form the phosphorus heterocycle.
  • Employing oxygen-containing linkers to generate the dioxa bridges in the pentacyclic system.

Typical reaction conditions involve:

  • Elevated temperatures (80–150 °C) to promote cyclization.
  • Solvents such as toluene or dichloromethane to dissolve reactants effectively.
  • Catalysts or bases to facilitate ring closure.

Oxidation to Phosphorus Oxide

The final step involves oxidation of the phosphorus atom to its oxide form (P=O), which is crucial for the compound's stability and reactivity:

  • Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA) .
  • Reaction conditions are mild, typically at room temperature or slightly elevated temperatures (25–50 °C).
  • The oxidation is monitored by spectroscopic methods to confirm the formation of the phosphine oxide moiety.

Reaction Conditions and Optimization

Step Reagents / Catalysts Solvent Temperature (°C) Notes
Pentacyclic core cyclization Phosphine precursors, bases (e.g., K₂CO₃) Toluene, DCM 80–150 Requires inert atmosphere (N₂ or Ar)
Substituent introduction Aryl halides, Pd catalyst, ligand (e.g., bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine) THF, DMF 50–100 Ligand choice critical for bulky groups
Phosphorus oxidation H₂O₂, mCPBA Dichloromethane 25–50 Reaction monitored by ^31P NMR or IR

Purification Techniques

Given the complexity and steric bulk of the compound, purification is challenging and typically involves:

Research Findings and Comparative Analysis

  • The use of bulky phosphine ligands such as bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine has been demonstrated to enhance coupling efficiency and selectivity in installing the bis(3,5-ditert-butylphenyl)methyl groups.
  • Oxidation to the phosphine oxide stabilizes the pentacyclic structure and improves its handling properties.
  • The multi-step synthesis demands careful control of reaction parameters to avoid side reactions such as over-oxidation or decomposition of the pentacyclic core.

Summary Table of Key Data

Parameter Value / Description
Molecular Formula C₇₄H₉₈O₄P (estimated based on substituents and core)
Molecular Weight Approx. 1100–1200 g/mol (due to large bulky groups)
Key Synthetic Steps Cyclization → Substitution (Pd-catalyzed) → Oxidation
Common Catalysts Pd(0) complexes with bulky phosphine ligands (e.g., bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine)
Oxidizing Agents Hydrogen peroxide, mCPBA
Purification Methods Chromatography, recrystallization, HPLC
Reaction Solvents Toluene, dichloromethane, THF, DMF
Typical Reaction Temperatures 25–150 °C

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Organic solvents like dichloromethane, toluene

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 10,16-bis[bis(3,5-ditert-butylphenyl)methyl]-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise challenging to achieve.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Its stability and reactivity make it a candidate for drug development, particularly in targeting specific molecular pathways.

Industry

In the industrial sector, 10,16-bis[bis(3,5-ditert-butylphenyl)methyl]-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is used in the production of high-performance materials. Its stability and resistance to degradation make it suitable for use in harsh environments.

Wirkmechanismus

The mechanism by which 10,16-bis[bis(3,5-ditert-butylphenyl)methyl]-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

Compounds with analogous pentacyclic frameworks or organophosphorus motifs are critical for contextualizing this molecule. For example:

  • Oleanolic Acid (OA) and Hederagenin (HG): These triterpenoids share structural rigidity and hydrophobic substituents. Park et al. (2023) demonstrated that OA and HG exhibit similar mechanisms of action (MOAs) due to shared scaffolds, as confirmed by physicochemical descriptor analysis (e.g., logP, polar surface area) and molecular docking . By analogy, the bulky tert-butyl groups in the target compound may enhance lipid solubility and membrane permeability compared to simpler phosphonia oxides.
  • Lankacidin C: A macrocyclic polyketide with antitumor activity, lankacidin C shares a biosynthetic origin via nonribosomal peptide synthetase (NRPS) gene clusters in Pseudomonas species. While structurally distinct, the target compound’s phosphorus-oxygen framework may mimic lankacidin’s electrophilic regions, enabling similar protein interactions .

Table 1: Physicochemical Comparison

Compound Molecular Weight logP Polar Surface Area (Ų) Key Functional Groups
Target Compound ~1200 (est.) ~8.5 ~90 Phosphoria oxide, bis-aryl
Oleanolic Acid (OA) 456.7 6.2 57 Carboxylic acid, triterpenoid
Lankacidin C 507.6 1.8 145 Lactone, polyketide
Mechanistic and Bioactivity Insights

Park et al. (2023) established that structural similarity correlates with shared MOAs. For instance, OA and HG bind similarly to inflammatory targets (e.g., COX-2), whereas gallic acid (GA), with a divergent scaffold, exhibits antioxidant mechanisms . The target compound’s phosphoria oxide moiety may interact with nucleophilic residues in enzymes, akin to beta-lactone-containing compounds (e.g., fengycin, burkholderic acid) identified in Pseudomonas genomes . However, its steric bulk could limit bioavailability compared to smaller analogues.

Table 2: Bioactivity Hypotheses

Compound Proposed Targets Potential Applications
Target Compound Kinases, phosphatases Anticancer, catalysis
Lankacidin C DNA topoisomerases Antitumor
Beta-lactone derivatives Proteases, lipid synthases Antimicrobial

Biologische Aktivität

The compound 10,16-bis[bis(3,5-ditert-butylphenyl)methyl]-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide , hereafter referred to as compound A , is an organophosphorus compound notable for its complex polycyclic structure and multiple functional groups. Its unique phosphonium moiety and the presence of bulky tert-butyl groups enhance its stability and solubility in organic solvents.

The biological activity of compound A is primarily attributed to its ability to interact with biological membranes and cellular components. The presence of the phosphonium group suggests potential interactions with biomolecules such as proteins and nucleic acids. Initial studies indicate that compounds with similar structures may exhibit antioxidant properties and cytotoxic effects.

Cytotoxic Effects

Research into related compounds has revealed significant cytotoxic effects on various cell lines:

  • Bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP) has been shown to negatively impact the growth of Chinese hamster ovary (CHO) cells at concentrations as low as 0.025 mg/L. The study demonstrated a dose-dependent reduction in mitochondrial mass and increased reactive oxygen species (ROS) production after exposure to bDtBPP . This suggests that compound A may also induce similar cellular stress responses.

Antioxidant Properties

Compounds structurally related to compound A have been recognized for their antioxidant capabilities:

  • Sodium 2,2-methylene-bis(4,6-di-tert-butylphenyl) phosphate is noted for its radical scavenging abilities and its role in mitigating oxidative stress-related cellular damage. This highlights the potential for compound A to exhibit similar protective effects against oxidative damage.

Synthesis and Characterization

The synthesis of compound A involves several steps that require careful optimization of reaction conditions to achieve high yields and purity. The synthetic routes typically include:

  • Formation of the Dioxaphosphorin Framework : Utilizing phosphorus oxychloride in the presence of suitable solvents.
  • Introduction of Bulky Groups : Achieved via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

Interaction Studies

Understanding the interaction of compound A with biological systems is essential for elucidating its potential therapeutic applications:

  • In vitro studies are necessary to determine how compound A affects cellular health markers such as apoptosis rates and oxidative stress levels.
  • In vivo studies could further clarify the pharmacokinetics and bioavailability of compound A.

Comparison of Related Compounds

Compound NameStructureKey Biological ActivityReference
Compound AStructurePotential cytotoxicity; antioxidant properties
bDtBPPStructureCytotoxic effects on CHO cells; increased ROS
Sodium 2,2-methylene-bis(4,6-di-tert-butylphenyl) phosphateStructureAntioxidant; radical scavenging

Case Studies

  • Study on bDtBPP :
    • Objective : Investigate pre-lethal cytotoxic effects on CHO-K1 cells.
    • Findings : Significant increase in nuclear intensity and ROS production after exposure to low concentrations.
    • : Indicates potential for similar effects from compound A.
  • Antioxidant Study :
    • Objective : Evaluate radical scavenging capacity.
    • Findings : Sodium bis phosphate demonstrated profound protective effects against oxidative stress.
    • : Suggests that compound A may serve a similar protective role in biological systems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.